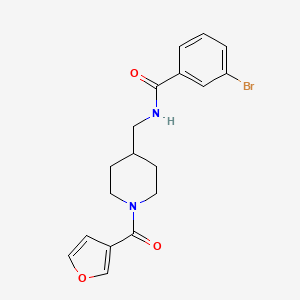
(R)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride is a clickable amino acid derivative that has gained attention in scientific research due to its unique chemical structure and versatility in various applications. This compound is characterized by the presence of an alkyne group, which allows for bioorthogonal reactions with azides, making it a valuable tool in chemical biology and bioconjugation studies.
Wirkmechanismus
Target of Action
It is known to be a clickable amino acid derivative for site-specific incorporation into recombinant proteins .
Mode of Action
This compound, also known as N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride, possesses an alkyne for bioorthogonal reaction with azides . This allows it to be used in click chemistry applications, a reliable, handily, and wide applicable methodology that has found applications in a variety of fields such as drug discovery, materials science, and bioconjugation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The general approach involves the following steps:
Starting Material: Begin with (R)-2-amino-hexanoic acid as the starting material.
Activation: Activate the carboxylic acid group using a coupling reagent such as N-hydroxysuccinimide (NHS) and a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC).
Alkylation: Introduce the prop-2-yn-1-yloxy group by reacting the activated acid with propargyl alcohol under suitable conditions.
Purification: Purify the final product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: For industrial-scale production, the process may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The alkyne group can be oxidized to form a carboxylic acid or other derivatives.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The alkyne can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of a suitable solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Sodium azide (NaN3) for azide-alkyne cycloaddition reactions.
Major Products Formed:
Carboxylic acids, alkenes, alkanes, and triazole derivatives (from azide-alkyne cycloaddition).
Wissenschaftliche Forschungsanwendungen
This compound is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: It is used for site-specific labeling and modification of proteins and peptides.
Medicine: It can be employed in drug discovery and development for creating targeted therapies.
Industry: It is utilized in the production of chemical probes and tools for biological applications.
Vergleich Mit ähnlichen Verbindungen
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: Another clickable amino acid derivative used in bioconjugation.
L-Homopropargylglycine hydrochloride: A similar compound with a homologous structure.
Fmoc-propargyl-Gly-OH: A protected version of the compound used in peptide synthesis.
Uniqueness: (R)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride stands out due to its specific stereochemistry and the presence of the propargyl group, which allows for unique bioorthogonal reactions that are not possible with other amino acids.
Eigenschaften
IUPAC Name |
(2R)-2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h1,8H,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUXGVUWYHHZTD-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)NCCCC[C@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2993206.png)
![1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2993207.png)


![9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2993213.png)
![2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2993215.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpropane-2-sulfonamide](/img/structure/B2993217.png)

![2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2993220.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2993221.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2993223.png)
